![molecular formula C13H20N2O2 B3851026 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851026.png)
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Overview
Description
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as HEPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HEPP is a derivative of phenol and piperazine, and it has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been investigated for its potential therapeutic applications in various fields. One of the most notable applications is in cancer research, where 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation. Other potential applications of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol include its use as an antiviral, antibacterial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and apoptosis. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit various biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit antioxidant activity, reduce inflammation, and improve cognitive function. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Future Directions
There are many potential future directions for research on 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. One area of interest is in the development of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol and to identify its molecular targets. Additionally, more research is needed to explore the potential applications of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in other fields, such as infectious disease and inflammation.
properties
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13(12)17/h1-4,16-17H,5-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLDPYEKXWJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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